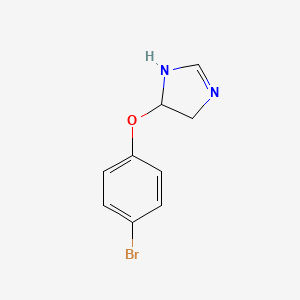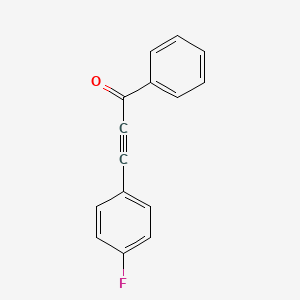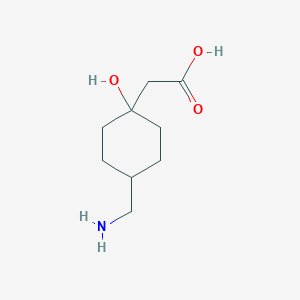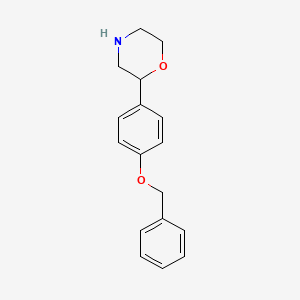
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2,4-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloropyrimidine moiety. Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is explored for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzyme active sites or receptor binding sites, inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .
Propriétés
Numéro CAS |
1420972-79-7 |
|---|---|
Formule moléculaire |
C14H20Cl2N4O2 |
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20Cl2N4O2/c1-14(2,3)22-13(21)20-6-4-19(5-7-20)9-10-8-17-12(16)18-11(10)15/h8H,4-7,9H2,1-3H3 |
Clé InChI |
GTXYNEYEKZHAIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12836493.png)






![3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene](/img/structure/B12836553.png)

![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)


![(3Z,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one](/img/structure/B12836569.png)
